3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidinesThe structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine structure have been reported to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have shown inhibitory activity against cdk2/cyclin a2 . This suggests that 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide might interact with its target to inhibit its function, leading to changes in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2/cyclin a2 can affect cell cycle progression . This could potentially lead to downstream effects such as cell growth inhibition or apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines . This suggests that this compound could potentially have anti-proliferative effects .
Preparation Methods
The synthesis of 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through various synthetic routes, including cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-5-13-16-7-12(8-19(13)18-9)17-14(20)10-3-2-4-11(15)6-10/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYCNITDDALDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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